molecular formula C16H12ClN3O5S B13947211 5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 586392-43-0

5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13947211
CAS No.: 586392-43-0
M. Wt: 393.8 g/mol
InChI Key: OTTBTQSKBSJHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chloro group, a nitrobenzoyl group, and a carbamothioylamino group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to introduce the nitro group. This is followed by chlorination to add the chloro group. The resulting intermediate is then subjected to a reaction with thiourea to introduce the carbamothioylamino group. The final step involves the coupling of the intermediate with benzoic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of catalysts and solvents can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Typical reagents include sodium hydroxide and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzoic acid derivatives.

Scientific Research Applications

5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
  • 4-(Chloromethyl)benzoic acid

Uniqueness

5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a chloro group allows for diverse chemical reactivity, while the carbamothioylamino group enhances its potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

586392-43-0

Molecular Formula

C16H12ClN3O5S

Molecular Weight

393.8 g/mol

IUPAC Name

5-chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12ClN3O5S/c1-8-6-9(2-5-13(8)20(24)25)14(21)19-16(26)18-12-4-3-10(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26)

InChI Key

OTTBTQSKBSJHLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.